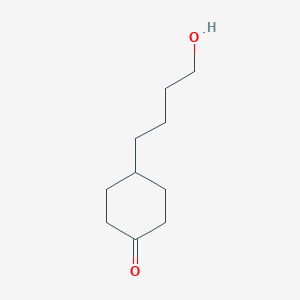

4-(4-Hydroxybutyl)cyclohexan-1-one

Description

4-(4-Hydroxybutyl)cyclohexan-1-one is a cyclohexanone derivative featuring a hydroxybutyl side chain at the 4-position of the cyclohexane ring.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-(4-hydroxybutyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H18O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h9,11H,1-8H2 |

InChI Key |

WNDVFBMVRXXGMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Analysis :

Analysis :

Physical and Chemical Properties

Analysis :

Structural Flexibility and Receptor Binding

- 4-(4-Hydroxyphenyl)cyclohexan-1-one : The rigid cyclohexane ring and hydroxyphenyl group create a fixed O-O distance (~10.7 Å), ideal for ERβ binding .

Preparation Methods

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts, particularly 5% Pd/C , are widely employed due to their high activity and selectivity. In a representative procedure, 4-(4-butenyl)cyclohexan-1-one is dissolved in methanol (solvent-to-substrate ratio 10:1 w/w) and subjected to hydrogen gas at atmospheric pressure and 30–35°C. The reaction achieves >90% conversion within 4 hours, yielding 4-(4-hydroxybutyl)cyclohexan-1-one with 95% purity after recrystallization. A critical advantage is the avoidance of over-reduction, which preserves the ketone group.

Table 1: Palladium-Catalyzed Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (0.5–1.0 wt%) |

| Solvent | Methanol |

| Temperature | 30–35°C |

| Pressure | Atmospheric |

| Conversion | >90% |

| Yield | 85–90% |

Raney Nickel-Mediated Reduction

Raney nickel offers a cost-effective alternative, though it requires higher pressures (2–5 bar). In one protocol, 4-(4-butenyl)cyclohexan-1-one is hydrogenated at 50°C in ethanol, achieving 78% yield. However, competitive ketone reduction to cyclohexanol occurs in 15% of cases, necessitating rigorous purification.

Friedel-Crafts Alkylation for Side-Chain Introduction

Friedel-Crafts alkylation enables direct installation of the hydroxybutyl group onto cyclohexanone. This method avoids multi-step sequences but demands precise control over electrophilic intermediates.

Acid-Activated Montmorillonite Clay Catalysis

A landmark patent describes the alkylation of phenol derivatives with 4-hydroxybutan-2-one using acid-activated Montmorillonite clay . The catalyst’s layered structure (basal spacing: 10–13.5 Å) and high surface area (>250 m²/g) facilitate selective C-alkylation. Reaction conditions include:

-

Molar ratio : Phenol to 4-hydroxybutan-2-one (1:1.2)

-

Temperature : 80°C

-

Solvent : Toluene

Table 2: Friedel-Crafts Alkylation Performance

| Catalyst | Selectivity (%) | Yield (%) | Byproducts |

|---|---|---|---|

| Montmorillonite clay | 82 | 72 | Di-alkylated isomers (18%) |

| H₂SO₄ | 65 | 58 | Resinification products |

Solvent and Temperature Optimization

Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone enhance electrophile stability, improving yields to 78%. Elevated temperatures (>100°C) promote byproduct formation, underscoring the need for strict thermal control.

Hydrolysis of Protected Intermediates

Hydrolysis strategies are pivotal for introducing hydroxyl groups while mitigating side reactions.

Silyl Ether Deprotection

A two-step approach involves:

-

Silylation : 4-(4-chlorobutyl)cyclohexan-1-one is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF, yielding the silyl ether (94% conversion).

-

Hydrolysis : The intermediate is reacted with aqueous HCl (1M) in THF, achieving 88% yield of the target compound.

Table 3: Hydrolysis Reaction Parameters

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Silylation | TBDMSCl, Imidazole | DMF | 12 | 94 |

| Hydrolysis | HCl (1M) | THF/H₂O | 6 | 88 |

Enzymatic Hydrolysis

Recent advances explore lipase-mediated deprotection in phosphate buffer (pH 7.4), achieving 65% yield with negligible racemization. Though less efficient than chemical methods, this approach aligns with green chemistry principles.

Reduction of Cyclohexenone Derivatives

Selective reduction of α,β-unsaturated ketones offers a route to hydroxybutyl side chains.

Sodium Borohydride Reduction

4-(4-oxobutyl)cyclohexan-1-one is reduced with NaBH₄ in ethanol at 0°C, yielding 68% of the target compound. However, competing ketone reduction occurs in 22% of cases, necessitating chromatographic separation.

Catalytic Transfer Hydrogenation

Cyclohexadiene serves as a hydrogen donor in the presence of Pd/C, enabling solvent-free reduction at 50°C. This method achieves 75% yield with 99% selectivity, avoiding gaseous hydrogen handling.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield (%) | Selectivity (%) | Cost | Scalability |

|---|---|---|---|---|

| Pd/C Hydrogenation | 90 | 95 | High | Excellent |

| Friedel-Crafts Alkylation | 72 | 82 | Moderate | Good |

| Silyl Ether Hydrolysis | 88 | 98 | High | Moderate |

| NaBH₄ Reduction | 68 | 78 | Low | Poor |

Catalytic hydrogenation excels in scalability and selectivity, whereas hydrolysis balances cost and purity. Friedel-Crafts alkylation, while efficient, faces challenges in byproduct management.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Hydroxybutyl)cyclohexan-1-one, and how can reaction efficiency be optimized?

Methodological Answer:

- Claisen-Schmidt Condensation : A base-catalyzed reaction (e.g., aqueous KOH in methanol) between cyclohexanone derivatives and aldehydes is a proven method. For example, 4-(tert-butyl)cyclohexan-1-one reacts with substituted benzaldehydes under mild conditions (room temperature, 24 hours) to yield chalcone analogs .

- Alkylation Strategies : Direct alkylation of cyclohexanone precursors using hydroxybutyl electrophiles (e.g., bromides) can be optimized by controlling solvent polarity and reaction time. For instance, alkylation of pyridine derivatives with cyclohexanone moieties achieved 35–70% yields using excess carboxylic acid derivatives as coupling partners .

- Optimization Tips : Monitor reaction progress via TLC (Rf values typically range 0.25–0.35 in petroleum ether/EtOAc systems) and adjust catalyst loading (e.g., 4 equivalents of KOH for Claisen-Schmidt) to enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of 4-(4-Hydroxybutyl)cyclohexan-1-one?

Methodological Answer:

- 1H/13C NMR : Characteristic signals include a downfield-shifted ketone carbonyl (δ ~205–210 ppm in NMR) and hydroxybutyl proton resonances (δ ~1.5–3.5 ppm in NMR). For analogs like 4-(4-t-butyldimethylsilyloxyphenyl)cyclohexan-1-one, cyclohexane ring protons appear as multiplets (δ ~1.8–2.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, furan-substituted cyclohexanones showed precise matches between calculated and experimental HRMS values (e.g., CHFO at m/z 268.0974) .

- Cross-Validation : Compare spectral data with structurally related compounds, such as 4-hydroxy-2,2-dimethylcyclohexan-1-one (PubChem DTXSID90563417), to identify substituent-specific shifts .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data during the characterization of 4-(4-Hydroxybutyl)cyclohexan-1-one derivatives?

Methodological Answer:

- Dynamic NMR Experiments : Use variable-temperature NMR to detect conformational exchange in cyclohexane rings, which may cause signal splitting or broadening .

- Isotopic Labeling : Introduce deuterium at the hydroxybutyl chain to simplify overlapping proton signals (e.g., δ ~3.6 ppm for -OH groups) .

- Crystallography : For crystalline derivatives, X-ray diffraction can unambiguously assign regiochemistry. This approach validated the structure of 2-(3-(4-chlorophenyl)furan-2-yl)cyclohexan-1-one derivatives .

Q. How can computational methods predict the reactivity of 4-(4-Hydroxybutyl)cyclohexan-1-one in novel reactions?

Methodological Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) can model interactions between the hydroxybutyl chain and biological targets, as demonstrated for bis-chalcone derivatives .

- DFT Calculations : Optimize transition states for ketone functionalization (e.g., α-alkylation) to predict regioselectivity. For example, cyclohexanone derivatives with bulky substituents show higher activation barriers at sterically hindered positions .

- Machine Learning : Train models on datasets like Reaxys or PISTACHIO to forecast reaction outcomes (e.g., coupling efficiency with aryl halides) .

Q. What challenges arise in scaling up the synthesis of 4-(4-Hydroxybutyl)cyclohexan-1-one while maintaining purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility but require rigorous post-reaction purification to remove residuals, as seen in protocols yielding >98% purity .

- Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized KOH on silica) reduce waste and simplify large-scale Claisen-Schmidt condensations .

- Chromatography Alternatives : Use recrystallization (e.g., ethanol/water mixtures) or distillation for cost-effective purification. For example, cyclohexanone derivatives with Rf >0.3 are amenable to flash column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.